![molecular formula C13H7N3O B1615686 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile CAS No. 52334-40-4](/img/structure/B1615686.png)
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile
Overview
Description
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a benzonitrile group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-bromobenzonitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper cyanide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Cyclization Reactions: Formation of the oxazole ring involves cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like DMF are commonly used.
Cyclization: Catalysts like copper cyanide and bases such as potassium carbonate (K2CO3) are employed.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while cyclization reactions primarily produce the oxazole-fused pyridine structure .
Scientific Research Applications
The compound 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile is a heterocyclic organic compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, material science, and as a fluorescent probe.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the oxazole and pyridine rings can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at a prominent university reported that this compound could inhibit the growth of resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, studies have indicated that it can act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways. This property positions it as a candidate for further development in targeted cancer therapies .
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics. Research has demonstrated that incorporating this compound into OLED devices can enhance their efficiency and stability .
Fluorescent Probes
The compound's ability to fluoresce under specific conditions has led to its application as a fluorescent probe in biological imaging. Studies have shown that it can be used to label cellular components, allowing researchers to visualize biological processes in real-time . This application is particularly valuable in cellular biology and drug discovery.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cells | |
Antimicrobial | Inhibition of resistant bacteria | |
Enzyme Inhibition | Inhibition of kinases |
Table 2: Material Science Applications
Application Type | Description | Reference |
---|---|---|
OLEDs | Enhanced efficiency and stability | |
Fluorescent Probes | Real-time biological imaging |
Case Study 1: Anticancer Activity
A comprehensive study conducted on various derivatives of this compound revealed promising results in inhibiting tumor growth in vitro and in vivo models. The research team modified the compound's structure to optimize its binding affinity to target proteins involved in cancer proliferation. The findings suggest that certain derivatives could potentially enter clinical trials for cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another significant study focusing on antimicrobial properties, researchers tested the compound against multiple bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a strong inhibitory effect, leading to discussions about its potential role as a new antibiotic agent that could combat antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its activity as an AMPA receptor antagonist.
Oxazole Derivatives: These include compounds like aleglitazar and mubritinib, which have various therapeutic applications.
Uniqueness
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile stands out due to its fused oxazole-pyridine structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Biological Activity
2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and its potential applications in treating various diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
In a study involving multiple cancer types, the compound demonstrated low toxicity towards normal cells while effectively reducing viability in cancerous cells, indicating a favorable therapeutic index .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cancer cell survival and proliferation. The compound's structure allows it to fit into the active sites of these enzymes, thereby disrupting their function.
Case Studies
- Study on Trypanosoma brucei : A high-throughput screening identified derivatives of oxazolo[4,5-b]pyridine as potent inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. One derivative showed an IC₅₀ of 91 nM with minimal cytotoxicity to mammalian cells . This highlights the potential for oxazole derivatives in treating parasitic infections.
- Mitochondrial Uncoupling : Another study explored the use of oxazolo derivatives as mitochondrial uncouplers, indicating their potential role in metabolic diseases such as fatty liver disease. The compounds tested displayed significant effects on cellular respiration rates .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole and benzonitrile rings can significantly alter potency and selectivity.
Table 2: Structure-Activity Relationships
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
Para | Fluoro | Increased potency |
Meta | Methyl | Decreased potency |
Ortho | Hydroxyl | Enhanced selectivity |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic agents with fewer side effects.
Properties
IUPAC Name |
2-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)13-16-12-11(17-13)6-3-7-15-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBDNQVZSPIJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200361 | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-40-4 | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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